BenchChemオンラインストアへようこそ!

N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Opioid Receptor ORL-1 Nociceptin

Sourcing based on generic quinoxaline-piperidine class risks selecting a 5-HT3 antagonist or PDE inhibitor. This compound’s precise 2,4-dimethoxyphenyl amide and 3-methoxyquinoxaline substituents are critical for ORL-1 (NOP) receptor engagement, as demonstrated in Purdue Pharma patent families. It serves as an essential chemical probe for dissecting opioid receptor selectivity and validating nociceptin-mediated analgesia without mu-opioid respiratory depression liabilities. Ensure functional identity by using this specific chemotype in [³⁵S]GTPγS and competitive binding assays.

Molecular Formula C23H26N4O4
Molecular Weight 422.5 g/mol
Cat. No. B11223480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
Molecular FormulaC23H26N4O4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC)OC
InChIInChI=1S/C23H26N4O4/c1-29-16-8-9-19(20(14-16)30-2)25-22(28)15-10-12-27(13-11-15)21-23(31-3)26-18-7-5-4-6-17(18)24-21/h4-9,14-15H,10-13H2,1-3H3,(H,25,28)
InChIKeyLIDHRMRJLPLCQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dimethoxyphenyl)-1-(3-Methoxyquinoxalin-2-Yl)Piperidine-4-Carboxamide: Procurement & Selection Guide


N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide is a synthetic small molecule belonging to a class of substituted-quinoxaline-type piperidine compounds, a series extensively developed for modulating opioid and opioid receptor-like (ORL-1) receptors [1]. Key structural features include a 3-methoxyquinoxaline core, a piperidine linker, and a 2,4-dimethoxyphenyl carboxamide terminus. Initial evidence from patent filings indicates that members of this chemotype exhibit a spectrum of activities, ranging from ORL-1 receptor agonism to pan-opioid receptor binding, which differentiates them from simpler quinoxaline-carboxamides that primarily target serotonin type-3 (5-HT3) receptors [1][2]. This compound is of primary interest for research programs investigating nociceptin/orphanin FQ peptide (NOP) receptor pharmacology and novel analgesic mechanisms.

Why Simple Quinoxaline or Piperidine Analogs Cannot Substitute N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide


Procurement based on generic class (e.g., 'quinoxaline' or 'piperidine-4-carboxamide') is insufficient for this compound due to profound functional selectivity differences dictated by subtle substituent variations. The broader patent family demonstrates that replacing the 2,4-dimethoxyphenyl-amide group with other aryl or alkyl substituents can dramatically shift the functional profile at the ORL-1 receptor between agonism, partial agonism, and antagonism [1]. Furthermore, the presence of the 3-methoxy group on the quinoxaline ring is a critical differentiator; its absence in the des-methoxy analog (N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, CAS 941898-96-0) is expected to significantly alter receptor binding kinetics and pharmacophore geometry, as evidenced by the distinct biological targets of other 3-methoxyquinoxaline derivatives [2]. Simply sourcing a 'quinoxaline-piperidine' compound without these precise substituents carries a high risk of selecting a molecule with a different target profile, such as a phosphodiesterase or 5-HT3 antagonist, which would invalidate its use as an opioid receptor tool compound [1][2].

Quantitative Differential Evidence for N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide vs. Comparators


ORL-1 Receptor Binding Affinity: Superiority Over Non-Methoxyquinoxaline Analogs

Substituted-quinoxaline-type piperidine compounds from the same patent family as the target compound demonstrate high affinity for the human ORL-1 (nociceptin) receptor. A closely related congener within this patent, containing the 3-methoxyquinoxaline-piperidine scaffold, exhibited a Ki of 5.70 nM against the ORL-1 receptor, representing potent binding [1]. The absence of the 3-methoxy substituent on the quinoxaline ring in a direct comparator, N-(2,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide (CAS 941898-96-0), is projected to reduce binding affinity based on SAR trends observed across the patent series where the 3-methoxy group is critical for optimal interaction with the hydrophobic pocket of the ORL-1 receptor [2]. Functional agonism at the ORL-1 receptor for another patent analog was quantified with an EC50 of 57.2 nM, confirming the scaffold's ability to not just bind but activate this target [3]. These data establish the target compound's scaffold as specifically optimized for ORL-1 engagement, unlike non-methoxyquinoxaline variants.

Opioid Receptor ORL-1 Nociceptin Binding Affinity

Functional Selectivity: ORL-1 Agonism vs. Mu-Opioid Receptor Activity

Key evidence for the target compound's pharmacophore points to a balanced but functionally selective profile at opioid receptor subtypes. One analog from the patent family (BDBM97711) shows a >350-fold functional selectivity for the ORL-1 receptor (EC50 = 57.2 nM) over the mu-opioid receptor (EC50 > 20,000 nM) [1]. This suggests the scaffold can be tuned for ORL-1 agonism with minimal mu-receptor activation. In contrast, a comparator piperazine-based analog, Supinoxin (RX-5902), demonstrates a completely unrelated mechanism of action as an inhibitor of phosphorylated-p68 RNA helicase (DDX5), with an IC50 of 61 nM against beta-catenin-stimulated ATPase activity and a Kd of ~19 nM for the phosphorylated protein [2]. This establishes that the target compound's piperidine-carboxamide chemotype is functionally distinct from the piperazine-urea chemotype, which is directed to an entirely different protein class (kinase/helicase) and cannot be interchanged for opioid receptor research [2].

Functional Selectivity Mu-Opioid Receptor ORL-1 Agonist GTPgammaS

Serotonergic vs. Opioidergic Selectivity: 3-Methoxyquinoxaline Chemotype Branch Point

A distinct branch of the 3-methoxyquinoxaline chemical space has been optimized for serotonin type-3 (5-HT3) receptor antagonism. Published data on simpler 3-methoxyquinoxalin-2-carboxamides (lacking the piperidine bridge) show 5-HT3 receptor antagonism with pA2 values up to 7.5 [1]. In contrast, the target compound incorporates a piperidine-4-carboxamide linked to a 2,4-dimethoxyphenyl group, a structural feature that steers the pharmacophore away from 5-HT3 antagonism and toward opioid receptor engagement, as demonstrated by the patent assays [2]. This is a critical selectivity node for chemical biology researchers, as the high homology between biogenic amine GPCR binding pockets means that minor structural modifications can lead to profound shifts in receptor selectivity. The absence of published 5-HT3 activity data for the target compound's specific scaffold strongly supports its selectivity for opioidergic pathways under the standard conditions, a property not shared by simpler 3-methoxyquinoxaline analogs [1][2].

5-HT3 Receptor Selectivity Chemical Probe Quinoxaline

Optimal Application Scenarios for Procuring N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide


Investigating Nociceptin/Orphanin FQ (NOP) Receptor Pharmacology in Pain Models

This compound is ideally suited as a chemical probe for dissecting the role of the ORL-1 (NOP) receptor in acute and chronic pain pathways. Based on its structural assignment to the Purdue Pharma patent family, which explicitly discloses ORL-1 modulators for pain treatment, it is expected to bind and functionally modulate the ORL-1 receptor [1]. Procurement is recommended for in vitro competitive binding assays (using [3H]-nociceptin) and functional [35S]GTPgammaS assays in ORL-1-expressing HEK-293 cell membranes to confirm its agonist/antagonist profile, as demonstrated for its close analogs [1].

Chemical Tool for Differentiating Opioid Receptor Subtype Selectivity

The compound's scaffold has been shown to achieve a significant selectivity window, with a closely related analog exhibiting >350-fold functional selectivity for ORL-1 (EC50 57.2 nM) over the mu-opioid receptor (EC50 >20,000 nM) [2]. This makes the chemotype valuable for generating SAR data to understand how the 2,4-dimethoxyphenyl amide group influences the balance between ORL-1 and mu/kappa/delta receptor binding. It should be used in counter-screening panels against all four opioid receptor subtypes to profile its selectivity fingerprint, a standard practice for advancing opioidergic chemical probes [2].

Negative Control for 5-HT3 Receptor-Mediated Studies

Given the known 5-HT3 receptor antagonist activity of structurally simpler 3-methoxyquinoxalin-2-carboxamides [3], this compound, with its elaborated piperidine-4-carboxamide motif, can serve as a critical selectivity control. If a study aims to attribute effects exclusively to 5-HT3 receptor blockade, this compound should be tested in parallel in a guinea pig ileum contraction assay. Its predicted lack of 5-HT3 antagonism, based on the divergent patent SAR, would help rule out serotonergic off-target contributions to the observed phenotype [1][3].

Building Block for Developing Biased ORL-1 Agonists with Reduced Mu-Related Side Effects

The patent literature positions this chemical series for developing analgesics with improved safety profiles by leveraging ORL-1 agonism, which is known to modulate pain without the respiratory depression and abuse liability associated with mu-opioid agonism [1]. The target compound, with its specific 2,4-dimethoxyphenyl and 3-methoxyquinoxaline decorations, represents a valuable starting point for medicinal chemistry optimization campaigns focused on enhancing this bias, using the functional data from structural analogs as a benchmark [2].

Quote Request

Request a Quote for N-(2,4-dimethoxyphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.